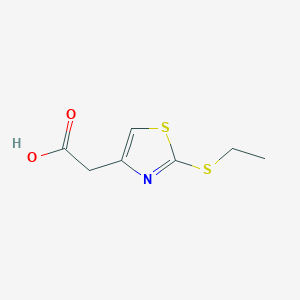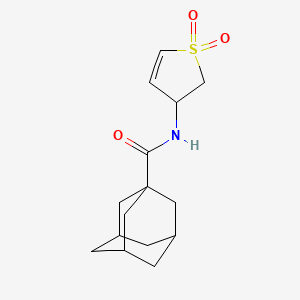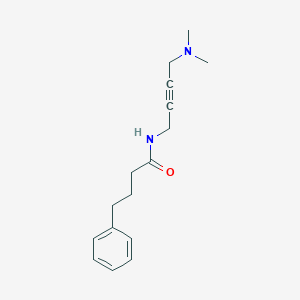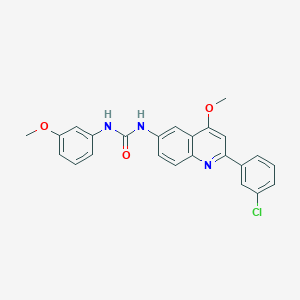![molecular formula C12H20N2O B2916393 (2Z)-2-[(tert-butylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile CAS No. 1025600-70-7](/img/structure/B2916393.png)
(2Z)-2-[(tert-butylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a tert-butylamino group, which is a common functional group in organic chemistry. This group consists of a tertiary butyl group (a carbon atom bonded to three other carbon atoms) attached to an amino group .
Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple functional groups. The tert-butylamino group, for example, can introduce steric hindrance and affect the overall shape and reactivity of the molecule .Chemical Reactions Analysis
Tert-butylamino compounds can participate in a variety of chemical reactions. For example, they can undergo reactions with acids to form salts, or with alkylating agents to form quaternary ammonium compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Tert-butylamino compounds are generally stable, but can be reactive depending on the other functional groups present in the molecule .Applications De Recherche Scientifique
Molecular and Solid-State Structure Analysis
Research into the molecular and solid-state structures of compounds similar to "(2Z)-2-[(tert-butylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile" involves detailed analysis using X-ray diffraction, NMR spectroscopy, and quantum chemical calculations. This approach offers insights into the behavior of such compounds under various conditions, highlighting their potential applications in materials science and molecular engineering (Tomaščiková et al., 2008).
Chiral Auxiliary Applications
The synthesis and application of new chiral auxiliaries, such as those related to tert-butylamino compounds, demonstrate their utility in stereoselective synthesis. This application is crucial in the development of pharmaceuticals and biologically active molecules, where the chirality of a compound can significantly influence its biological activity (Studer et al., 1995).
Catalysis and Polymerization
Compounds containing tert-butylamino groups have been explored in catalytic applications, including polymerization processes. These studies highlight the role of such compounds in initiating or controlling polymerization reactions, which are critical for synthesizing novel polymeric materials with tailored properties (Lessard et al., 2010).
Synthesis of Organometallic Complexes
The functionalization of cyclopentadienyl ligands with tert-butylamino groups and their subsequent complexation with metals illustrates the application of such compounds in the synthesis of organometallic complexes. These complexes are valuable in catalysis, materials science, and as intermediates in organic synthesis (Okuda, 1990).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2Z)-2-[(tert-butylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-11(2,3)10(15)9(7-13)8-14-12(4,5)6/h8,14H,1-6H3/b9-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYKUQGFFPJPNS-HJWRWDBZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CNC(C)(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\NC(C)(C)C)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(tert-butylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d][1,3]dioxol-5-yl)-3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2916311.png)
![10b-Methyl-1,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-2-one](/img/structure/B2916312.png)
![N-(2-methyl-5-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2916313.png)

![N-(4-carbamoylphenyl)-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2916315.png)
![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2916317.png)
![1-[(4-methoxyphenyl)methyl]-5-methyl-4-nitro-1H-pyrazol-3-amine](/img/structure/B2916318.png)
![5-Fluoro-2-[(3-methylthiophen-2-yl)methoxy]pyrimidine](/img/structure/B2916319.png)

![3,5-di(acetyloxy)-2-[(acetyloxy)methyl]-6-(4-cinnamoylphenoxy)tetrahydro-2H-pyran-4-yl acetate](/img/structure/B2916322.png)


![4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]-N-(2-phenylpropyl)benzamide](/img/structure/B2916333.png)